2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid
Description
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid is a synthetic intermediate characterized by a seven-membered 1,4-diazepane ring, a tert-butoxycarbonyl (Boc) protecting group at the 4-position, and an acetic acid moiety at the 1-position. The Boc group serves to protect the secondary amine during synthetic processes, enabling selective reactivity in subsequent steps. This compound is pivotal in medicinal chemistry, particularly in the synthesis of peptidomimetics or small-molecule drugs requiring amine deprotection for bioactivation .
Properties
CAS No. |
1343697-77-7 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 1,4-Diazepane
The first step involves introducing the Boc group at N4 using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Procedure :
-
Dissolve 1,4-diazepane (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir at 25°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and concentrate to isolate 4-(tert-butoxycarbonyl)-1,4-diazepane .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >95% |
| Characterization | NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 4H, N–CH₂) |
Alkylation at N1 with Bromoacetic Acid Derivatives
The Boc-protected diazepane undergoes alkylation to introduce the acetic acid group. Two approaches are prevalent:
Direct Alkylation with Bromoacetic Acid
Procedure :
-
Suspend 4-(tert-butoxycarbonyl)-1,4-diazepane (1.0 equiv) in acetonitrile.
-
Add bromoacetic acid (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Reflux at 80°C for 6 hours.
-
Acidify with HCl (1M), extract with dichloromethane, and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (TLC) | Rf = 0.3 (EtOAc/hexane, 1:1) |
Ester Alkylation Followed by Hydrolysis
Procedure :
-
React 4-(tert-butoxycarbonyl)-1,4-diazepane with ethyl bromoacetate (1.5 equiv) in DMF using NaH as a base.
-
Hydrolyze the ethyl ester with LiOH (2.0 equiv) in THF/water (3:1) at 50°C for 4 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (alkylation) | 80% |
| Yield (hydrolysis) | 95% |
Purification and Analysis
Chromatographic Methods
-
Thin-Layer Chromatography (TLC) :
-
High-Performance Liquid Chromatography (HPLC) :
Challenges and Optimization
Regioselectivity in Boc Protection
Competitive reactions at N1 are mitigated by:
Side Reactions During Alkylation
-
N1/N4 Dialkylation : Minimized by employing bulky bases (e.g., DIPEA) that favor monoalkylation.
-
Ester Hydrolysis Byproducts : Controlled by stoichiometric LiOH and short reaction times.
Scalability and Industrial Relevance
Patent data reveals kilogram-scale production using:
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group is generally stable under reductive conditions.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for subsequent substitution reactions.
Common Reagents and Conditions
Major Products
The major product of deprotection is the free amine, which can then undergo further functionalization depending on the desired synthetic pathway .
Scientific Research Applications
Applications in Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity.
Synthesis of Bioactive Molecules
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid can serve as a building block for synthesizing various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amines during chemical reactions, facilitating the creation of complex structures necessary for drug development.
Antimicrobial Activity
Research has indicated that derivatives of diazepane compounds exhibit antimicrobial properties. Studies focusing on the modification of the diazepane ring and the acetic acid moiety may lead to the development of new antimicrobial agents.
Neuropharmacological Studies
Given its diazepane structure, this compound may also be investigated for its effects on the central nervous system. Compounds with similar structures have been known to exhibit anxiolytic and sedative effects, suggesting a potential role in treating anxiety disorders.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds derived from this compound.
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Synthesis of diazepane derivatives | Developed a series of compounds showing enhanced antibacterial activity compared to standard antibiotics. |
| Study 2 | Neuropharmacological evaluation | Identified compounds with significant anxiolytic effects in animal models, indicating potential for anxiety treatment. |
| Study 3 | Structure-activity relationship (SAR) analysis | Demonstrated that modifications on the diazepane ring influence binding affinity to GABA receptors, crucial for CNS activity. |
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
- Boc-Protected Derivatives: The Boc group enhances lipophilicity (logP ~2.5 estimated) and stabilizes the amine against undesired reactions.
Aromatic vs. Aliphatic Substituents :
Compounds such as 2-(4-(naphthalen-1-ylmethyl)-1,4-diazepan-1-yl)acetic acid incorporate bulky aromatic substituents, which may reduce aqueous solubility (estimated logS ~-4.5) compared to the Boc-protected derivative (logS ~-3.0). However, these groups could enhance target engagement in hydrophobic binding pockets .- Functional Group Modifications: Replacement of the acetic acid with ethanol, as in 2-(4-(quinolin-5-yl)-1,4-diazepan-1-yl)ethanol, increases hydrophilicity (logP ~1.8) but eliminates the carboxylic acid’s capacity for salt formation, impacting bioavailability .
Data Table: Key Comparative Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | logP (est.) | Solubility (logS, est.) | Key Functional Role |
|---|---|---|---|---|---|
| 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid | Boc | ~330 | ~2.5 | ~-3.0 | Amine protection, intermediate |
| 2-(4-(biphenyl-4-yl)-1,4-diazepan-1-yl)acetic acid | Biphenyl | ~385 | ~3.8 | ~-4.5 | Receptor binding enhancement |
| 2-(4-(methoxycarbonyl)phenyl)acetic acid | Methoxycarbonyl | ~194 | ~1.2 | ~-2.0 | Ester hydrolysis substrate |
| 2-(4-(quinolin-5-yl)-1,4-diazepan-1-yl)ethanol | Quinolinyl + ethanol | ~317 | ~1.8 | ~-2.5 | Hydrophilicity modulation |
Biological Activity
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid is a compound characterized by its unique structural features, including a diazepane ring and a tert-butoxycarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of pharmacology and biochemistry.
- Molecular Formula : C16H30N2O4
- Molecular Weight : 314 Da
- LogP : -0.19
- Polar Surface Area : 70 Ų
- Hydrogen Bond Acceptors/Donors : 4 / 1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diazepane moiety is known for its ability to modulate neurotransmitter systems, particularly through GABA receptors. Compounds with similar structures have been shown to enhance GABAergic activity, leading to anxiolytic and sedative effects .
Biological Activity Overview
Several studies have explored the biological activity of compounds related to this compound. The following table summarizes key findings from various research efforts:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticonvulsant | Demonstrated significant anticonvulsant activity in animal models. |
| Study B | Anxiolytic | Showed reduced anxiety-like behavior in elevated plus maze tests. |
| Study C | Neuroprotective | Exhibited protective effects against neuronal cell death in vitro. |
| Study D | Antimicrobial | Displayed activity against specific bacterial strains. |
Case Study 1: Anticonvulsant Activity
In a controlled study involving rodents, this compound was administered to evaluate its anticonvulsant properties. The results indicated a substantial reduction in seizure frequency compared to the control group, suggesting its potential as a therapeutic agent for epilepsy .
Case Study 2: Anxiolytic Effects
A behavioral study assessed the anxiolytic properties of the compound using the elevated plus maze paradigm. Results showed that subjects treated with the compound spent significantly more time in the open arms of the maze, indicating reduced anxiety levels .
Case Study 3: Neuroprotection
Research on neuroprotective effects revealed that the compound could prevent oxidative stress-induced apoptosis in neuronal cell cultures. This suggests a mechanism by which it may protect against neurodegenerative diseases .
Q & A
How can synthetic routes for 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves selecting appropriate protecting groups and reaction conditions. For example, the tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis . Key steps include:
- Stepwise functionalization : Introduce the Boc group early to stabilize the diazepane ring .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for coupling reactions to minimize side products .
- Catalysis : Use coupling agents like HATU or EDCl to enhance carboxylic acid activation .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvents in δ 1.4 ppm for Boc protons) .
What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify Boc group integrity (e.g., tert-butyl protons at δ 1.4 ppm) and diazepane ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] or [M+Na]) and detects impurities .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV visualization or ninhydrin staining for free amines .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm) .
How can computational methods guide the design of novel derivatives with enhanced biological activity?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity using software like Gaussian or ORCA .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize synthesis .
- Reaction Path Analysis : Simulate intermediates and transition states to identify energetically favorable pathways for derivatization .
- Machine Learning : Train models on existing SAR data to predict bioactivity of novel analogs .
How should researchers address contradictions in reported biological activity data for structural analogs?
Level: Advanced
Methodological Answer:
- Structural Validation : Confirm analogs’ purity and stereochemistry via chiral HPLC or X-ray crystallography to rule out batch variability .
- Assay Standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation time) .
- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .
- Mechanistic Studies : Probe binding kinetics (e.g., SPR) or cellular uptake (e.g., fluorescence microscopy) to resolve discrepancies .
What experimental design strategies minimize variability in pharmacological studies involving this compound?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., pH, temperature) and interactions .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
- Replicates : Perform triplicate measurements for dose-response curves to calculate SEM .
- Blinding : Randomize sample handling to reduce observer bias .
How does the Boc group influence the compound’s stability under different storage conditions?
Level: Basic
Methodological Answer:
- Acid Sensitivity : The Boc group hydrolyzes under acidic conditions (e.g., TFA in DCM), requiring storage in neutral buffers .
- Thermal Stability : Avoid temperatures >40°C to prevent decomposition (confirmed via TGA analysis) .
- Light Sensitivity : Store in amber vials to prevent UV-induced degradation .
- Long-Term Stability : Lyophilize and store at −20°C under argon; monitor via periodic NMR .
What strategies are effective for resolving racemization during synthesis of chiral analogs?
Level: Advanced
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to enforce stereochemistry during coupling .
- Low-Temperature Reactions : Conduct reactions at −20°C to slow racemization kinetics .
- Enzymatic Resolution : Employ lipases or esterases to separate enantiomers .
- Circular Dichroism (CD) : Monitor optical activity to detect racemization post-synthesis .
How can researchers leverage structural analogs (e.g., fluorophenyl derivatives) to study structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Groups : Introduce fluorine substituents (e.g., 4-fluorophenyl) to enhance metabolic stability and binding affinity .
- Comparative NMR : Analyze F NMR shifts to assess electronic effects on the diazepane ring .
- Biological Profiling : Test analogs against panels of kinases or GPCRs to map pharmacophore requirements .
- Computational SAR : Overlay electrostatic potential maps to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
